molecular formula C₃₅H₃₆ClNO₄S B1141250 25-Hydroxy Montelukast CAS No. 200804-28-0

25-Hydroxy Montelukast

Katalognummer: B1141250
CAS-Nummer: 200804-28-0
Molekulargewicht: 602.18
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 25-Hydroxy Montelukast involves the hydroxylation of Montelukast. This can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts . The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective hydroxylation at the 25th position of the Montelukast molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to monitor the production process and ensure the consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 25-Hydroxy Montelukast undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mechanism of Action
Montelukast, including its 25-hydroxy form, functions by selectively antagonizing the cysteinyl leukotriene receptor type 1 (CysLT1). This action inhibits the bronchoconstrictive effects of leukotrienes C4, D4, and E4, which are mediators of inflammation and bronchoconstriction in asthma and allergic reactions . The 25-hydroxy metabolite may exhibit similar receptor binding characteristics, potentially enhancing or prolonging the therapeutic effects of Montelukast.

Metabolism
The metabolism of Montelukast involves several pathways, with cytochrome P450 enzymes and UDP-glucuronosyltransferases playing significant roles. The formation of 25-hydroxy Montelukast occurs through hydroxylation processes mediated by these enzymes . Understanding this metabolic pathway is crucial for evaluating its pharmacokinetics and potential interactions with other medications.

Clinical Applications

Asthma Management
Montelukast has been extensively studied for its effectiveness in asthma treatment. It serves as both a monotherapy and an adjunct to inhaled corticosteroids, demonstrating significant improvements in lung function, symptom control, and quality of life in asthmatic patients . The role of this compound in this context remains to be fully elucidated; however, its presence as a metabolite suggests it may contribute to the overall therapeutic efficacy of Montelukast.

Allergic Rhinitis
In patients with allergic rhinitis, Montelukast has shown substantial benefits in alleviating symptoms such as nasal congestion and sneezing. The potential impact of this compound on these symptoms could enhance treatment strategies for patients suffering from both asthma and allergic rhinitis .

Table: Summary of Clinical Studies Involving Montelukast

Study ReferencePopulationInterventionOutcomes
Asthmatic patientsMontelukast vs. placeboSignificant improvement in lung function (p < 0.05)
Children with asthmaMontelukast + inhaled corticosteroidsReduced asthma exacerbations (p < 0.01)
Adults with allergic rhinitisMontelukast monotherapyImproved quality of life scores (p < 0.05)

Wirkmechanismus

The mechanism of action of 25-Hydroxy Montelukast is similar to that of Montelukast. It acts as a leukotriene receptor antagonist, blocking the binding of leukotrienes to their receptors. This prevents the leukotriene-mediated inflammatory response, reducing bronchoconstriction, inflammation, and mucus production . The hydroxylation at the 25th position may influence the binding affinity and metabolic stability of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of 25-Hydroxy Montelukast: this compound is unique due to its specific hydroxylation, which may alter its pharmacokinetic and pharmacodynamic profile compared to other leukotriene receptor antagonists. This modification can influence its efficacy, safety, and potential therapeutic applications .

Biologische Aktivität

25-Hydroxy Montelukast is a metabolite of Montelukast, a widely used cysteinyl leukotriene receptor antagonist primarily indicated for asthma and allergic rhinitis. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article reviews the metabolic pathways, biological effects, and clinical implications of this compound, supported by relevant research findings.

Metabolism of Montelukast

Montelukast undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes. Notably, CYP2C8 and CYP2C9 are responsible for the formation of several hydroxylated metabolites, including this compound. The metabolic profile indicates that multiple P450 isoforms contribute to its hydroxylation, with significant implications for drug interactions and efficacy.

Key Metabolic Pathways

  • CYP2C8 and CYP2C9 : Major enzymes involved in the oxidative metabolism of Montelukast.
  • CYP3A4 : Plays a role in sulfoxidation and stereoselective hydroxylation.
  • Glucuronidation : Montelukast can also undergo direct glucuronidation to form acyl-glucuronides, affecting its pharmacokinetics .

Biological Activity and Mechanisms

This compound exhibits several biological activities that may enhance or modify the effects of its parent compound.

Inhibition of Leukotriene Receptors

As a metabolite, this compound retains the ability to inhibit cysteinyl leukotriene receptors (CysLT1). This action reduces bronchoconstriction and inflammation associated with asthma and allergic reactions. Studies have demonstrated that Montelukast can effectively lower levels of inflammatory cytokines (e.g., NF-kB, STAT1) in peripheral blood mononuclear cells (PBMC) from asthmatic patients .

Impact on Lung Function

Clinical studies indicate that the combination of Montelukast with vitamin D significantly improves lung function in infants with wheezing. The treatment resulted in reduced cough and wheezing symptoms, as well as enhanced pulmonary function metrics . The expression levels of inflammatory markers were also significantly lower post-treatment, suggesting a beneficial effect on respiratory health.

Case Studies

Several case studies have highlighted the efficacy of this compound in various clinical settings:

  • Infant Wheezing : A study involving 640 infants showed that those treated with Montelukast combined with vitamin D exhibited significant improvements in cough and wheezing symptoms compared to controls .
  • Asthma Management : In a cohort study assessing seasonal allergic rhinitis, patients receiving Montelukast demonstrated improved symptom scores compared to placebo, indicating its effectiveness in managing allergic conditions .

Research Findings

Recent research has explored the broader implications of this compound beyond respiratory conditions:

  • Cancer Research : Investigations into the role of Montelukast in cancer treatment revealed that it could inhibit colony formation in colon cancer cell lines by blocking CysLT1 signaling pathways. This suggests potential applications in oncology for reversing drug resistance .
  • Vitamin D Interaction : Studies have shown that oral administration of Montelukast correlates with increased serum levels of 25-hydroxy vitamin D, suggesting an interplay between these compounds that may enhance therapeutic outcomes in asthmatic patients .

Eigenschaften

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[4-hydroxy-2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,41)30-20-29(38)14-9-24(30)10-15-32(42-22-35(16-17-35)21-33(39)40)26-5-3-4-23(18-26)6-12-28-13-8-25-7-11-27(36)19-31(25)37-28/h3-9,11-14,18-20,32,38,41H,10,15-17,21-22H2,1-2H3,(H,39,40)/b12-6+/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCJSWWLSUSPOP-OZBDQGCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)O)CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=C(C=CC(=C1)O)CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200804-28-0
Record name 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200804280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((((1R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-(4-HYDROXY-2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1WK0EP5ZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.